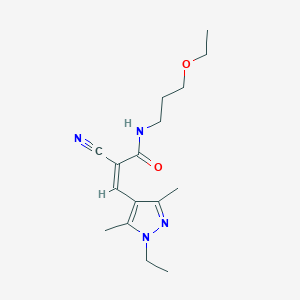![molecular formula C12H15N3O B2801392 {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1250055-59-4](/img/structure/B2801392.png)
{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is an organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This specific compound is characterized by the presence of a triazole ring substituted with a 2,5-dimethylphenyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor would be 2,5-dimethylphenyl azide, and the alkyne precursor would be propargyl alcohol.
Substitution Reaction: The resulting triazole intermediate is then subjected to a substitution reaction with benzyl chloride to introduce the benzyl group at the 1-position of the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be employed.
Major Products
Oxidation: Formation of {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanal or {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanoic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be explored for its potential as an antibacterial or antifungal agent.
Drug Development: It can serve as a scaffold for the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Corrosion Inhibitors: The compound can be used in formulations to prevent corrosion in metal surfaces.
Dyes and Pigments: It can be used as an intermediate in the synthesis of dyes and pigments for various applications.
作用機序
The mechanism of action of {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, while the benzyl and methanol groups can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Benzyl-1H-1,2,3-triazole-4-methanol: Similar structure but lacks the 2,5-dimethylphenyl group.
1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol: Similar structure but lacks the benzyl group.
Uniqueness
Enhanced Binding Affinity: The presence of both the 2,5-dimethylphenyl group and the benzyl group in {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can enhance its binding affinity to biological targets compared to similar compounds.
Versatility: The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-4-10(2)11(5-9)6-15-7-12(8-16)13-14-15/h3-5,7,16H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJNQUPGFHXNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801309.png)




![6-acetyl-2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2801319.png)
![2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B2801320.png)
![(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2801323.png)
![(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol](/img/new.no-structure.jpg)
![2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2801328.png)
![N-butyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2801329.png)
![2-(4-ethoxyphenyl)-5-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2801330.png)


